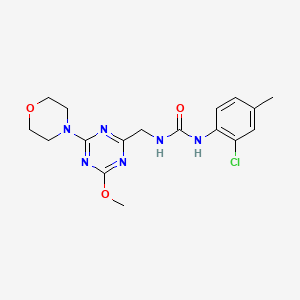
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21ClN6O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Stereoselective Synthesis
A metabolite of the PI3 kinase inhibitor PKI-179 was synthesized using a compound structurally related to 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea. This involved stereospecific hydroboration and oxidation-reduction sequences, highlighting the compound's role in producing biologically active metabolites (Zecheng Chen et al., 2010).
Crystal Structure Analysis
The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, including those similar to the compound , was determined. These structures, like the 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, show various conformations, providing insights into molecular interactions and stability (N. Fridman et al., 2003).
Antimicrobial Studies
Antibacterial Properties
Novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles based on aryl thiourea/ureas, which are structurally related to the compound , were synthesized and tested for antibacterial activity. This demonstrates the potential use of the compound as a framework for developing new antimicrobial agents (Amit C. Patel et al., 2010).
Antifungal Activity
Similar compounds, specifically aliphatic thiourea and aryl urea incorporating 1,3,5-s-triazine moiety, were synthesized and tested for their antifungal properties. This showcases the utility of the compound in the development of antifungal agents (A. D. Desai et al., 2007).
Herbicide Research
Herbicide Metabolism
The compound's structural analog, prosulfuron, was studied for its metabolic oxidation in wheat seedlings. This research is critical for understanding the environmental impact and degradation pathways of such compounds in agricultural settings (D. S. F. and H. R. Swanson, 1996).
Herbicide Degradation
The degradation and side effects of triasulfuron, a structurally related sulfonylurea herbicide, were investigated in soil. These studies are crucial for assessing the environmental safety and efficacy of herbicides based on similar chemical structures (G. Dinelli et al., 1998).
Corrosion Inhibition
- Metal Corrosion Inhibition: The derivatives of 1,3,5-triazinyl urea, similar to the compound , were studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for protecting industrial metal structures (B. Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O3/c1-11-3-4-13(12(18)9-11)20-16(25)19-10-14-21-15(23-17(22-14)26-2)24-5-7-27-8-6-24/h3-4,9H,5-8,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSVRNSLMNPMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

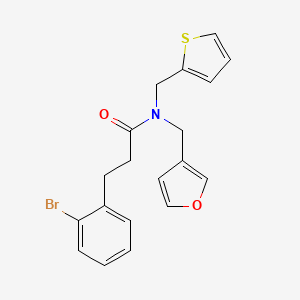
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)
![Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2803043.png)
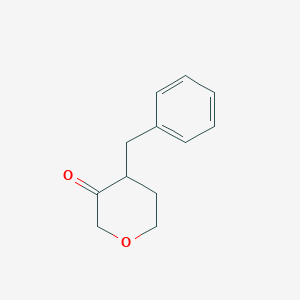
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)
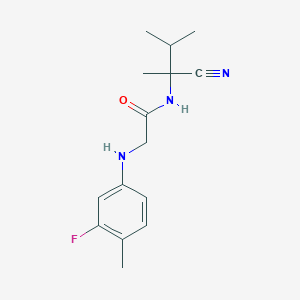
![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)
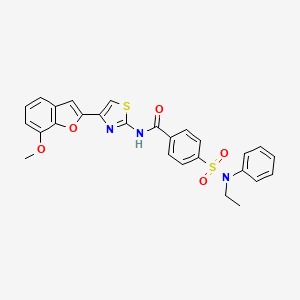
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]azepan-2-one](/img/structure/B2803053.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2803057.png)
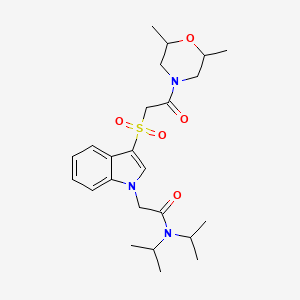
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2803059.png)